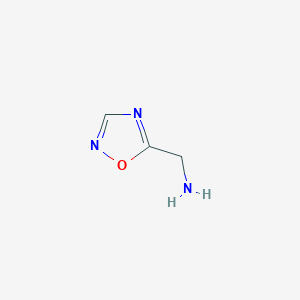

(1,2,4-Oxadiazol-5-yl)methanamine

概要

説明

(1,2,4-Oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This structure is notable for its versatility and presence in various pharmacologically active molecules. The compound’s unique arrangement of atoms imparts significant chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry and other scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with nitriles under basic conditions to form the oxadiazole ring. For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum’s acids under microwave irradiation can yield 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of catalysts such as PTSA-ZnCl₂ has been reported to facilitate the synthesis under mild conditions, enhancing yield and purity . Additionally, solvent-free conditions and microwave-assisted synthesis are explored to optimize production efficiency and reduce environmental impact.

化学反応の分析

Oxidation Reactions

The oxadiazole ring and methanamine group undergo oxidation under controlled conditions:

Key findings:

-

Oxidation of the oxadiazole ring produces N-oxides, enhancing hydrogen-bonding capabilities .

-

Thiophene-containing derivatives oxidize selectively to sulfones without ring degradation.

Reduction Reactions

The oxadiazole ring is reducible to amine intermediates:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux | 5-(Aminomethyl)-1,2,4-oxadiazolidinone | 70% | |

| H<sub>2</sub>/Pd-C | EtOH, 50°C | Open-chain diamines | 55–65% |

Mechanistic insight:

-

LiAlH<sub>4</sub> selectively reduces the oxadiazole ring while preserving the methanamine group.

-

Catalytic hydrogenation cleaves the oxadiazole ring, yielding linear amines .

Substitution Reactions

The methanamine group participates in nucleophilic substitutions:

Applications:

-

N-Alkylation creates prodrug candidates with enhanced bioavailability.

-

Azide intermediates enable click chemistry for bioconjugation .

Condensation Reactions

The primary amine forms Schiff bases and heterocyclic hybrids:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux | Schiff base (R-CH=N-oxadiazole) | 90% | |

| Maleic anhydride | DMSO, RT | 1,2,4-Oxadiazin-5-one hybrids | 75% |

Notable outcomes:

-

Schiff bases exhibit fluorescence properties for sensor applications.

-

Maleate condensation under basic conditions yields six-membered oxadiazinones .

Cyclization Reactions

The methanamine group facilitates ring-forming reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS<sub>2</sub> | KOH, EtOH | Thiazolidinone-oxadiazole hybrids | 68% | |

| Phosgene | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Urea-linked bis-oxadiazoles | 58% |

Biological relevance:

Enzyme-Targeted Reactions

Derivatives interact with biological targets through specific mechanisms:

| Target | Interaction Type | Biological Outcome | IC<sub>50</sub> | Source |

|---|---|---|---|---|

| HDAC-1 | Hydroxamate chelation | Histone deacetylase inhibition | 8.2–12.1 nM | |

| Carbonic Anhydrase IX | Sulfonamide binding | Anticancer activity | 89 pM |

Structural optimization:

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of (1,2,4-oxadiazol-5-yl)methanamine exhibit significant anticancer properties. For instance, certain compounds have shown selective inhibition against human carbonic anhydrases (hCA), which are implicated in cancer progression. Notably, some derivatives displayed nanomolar to picomolar inhibitory concentrations against hCA IX and II, suggesting their potential as therapeutic agents in cancer treatment .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 16a | hCA IX | 0.089 | High |

| 16b | hCA II | 0.75 | Moderate |

| 17a | MCF-7 | 0.65 | High |

| 17b | SK-MEL-2 | 2.41 | Moderate |

Antimicrobial Properties

The oxadiazole ring has been associated with antimicrobial activities. Compounds containing this moiety have been evaluated for their effectiveness against various bacterial strains, including resistant strains like MRSA. Some derivatives have shown promising results in inhibiting bacterial growth and may serve as lead compounds for developing new antibiotics .

Supramolecular Chemistry

This compound derivatives have been explored in supramolecular chemistry due to their ability to form specific interactions such as hydrogen bonding. These interactions are crucial for creating complex materials with tailored properties, including liquid crystals and high-energy density materials (HEDMs) .

Liquid Crystals

The unique structural properties of oxadiazole derivatives allow them to be used in the development of liquid crystal displays (LCDs). Their ability to modify the alignment and optical properties of liquid crystals makes them valuable in electronic applications .

Molecular Docking Studies

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis have been employed to predict the biological activity of this compound derivatives. These studies help elucidate how these compounds interact with biological targets and identify potential side effects or toxicities associated with their use.

Table 2: Computational Insights into Oxadiazole Derivatives

| Compound | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| Compound A | -9.5 | hCA IX |

| Compound B | -8.7 | HDAC-1 |

Case Study: Development of Anticancer Agents

A study focused on synthesizing various this compound derivatives yielded compounds that were tested against multiple cancer cell lines, including MCF-7 and PANC-1. The most effective compounds exhibited significant cytotoxicity while sparing normal cells, indicating their potential for targeted cancer therapy .

Case Study: Antimicrobial Efficacy Against MRSA

Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against MRSA strains. The study revealed that certain derivatives not only inhibited bacterial growth but also presented a unique resistance mechanism against common antibiotics, highlighting their potential as novel antimicrobial agents .

作用機序

The biological activity of (1,2,4-oxadiazol-5-yl)methanamine is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as acetylcholinesterase, making it a candidate for treating neurodegenerative diseases like Alzheimer’s . The compound’s mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, its interaction with DNA and proteins can modulate cellular pathways, contributing to its therapeutic effects .

類似化合物との比較

1,2,3-Oxadiazole: Another isomer with different nitrogen atom positioning, affecting its reactivity and applications.

1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.

1,3,4-Oxadiazole: Widely studied for its pharmaceutical applications, particularly in anticancer and antimicrobial agents.

Uniqueness: (1,2,4-Oxadiazol-5-yl)methanamine stands out due to its balanced properties of stability and reactivity, making it suitable for a broad range of applications. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in various fields .

生物活性

The compound (1,2,4-Oxadiazol-5-yl)methanamine has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's mechanisms of action, biological evaluations, and potential therapeutic applications based on various studies.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are a class of heterocyclic compounds that have shown promise in drug development due to their broad spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects. The structural properties of these compounds allow them to interact with multiple biological targets, making them valuable in pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes within biological systems. This interaction can modulate the activity of these targets, leading to various physiological effects. For instance:

- Anticancer Activity : Some derivatives have been shown to inhibit carbonic anhydrases (CAs), which are important in tumor metabolism. Certain compounds demonstrated selective inhibition at nanomolar concentrations against cancer-related CAs (hCA IX and XII) .

- Antimicrobial Properties : Modified oxadiazoles have exhibited activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Studies

A significant body of research has focused on the anticancer potential of this compound derivatives. For example:

- Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 16a | SK-MEL-2 | 0.65 | High |

| 16b | PANC-1 | 2.41 | Moderate |

| ND-421 | Various Cancer Lines | 92.4 | Moderate |

These studies indicate that specific oxadiazole derivatives can selectively target cancer cells while sparing normal cells .

Antimicrobial Studies

The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied:

- Table 2: Antimicrobial Activity Against Pathogens

| Compound ID | Pathogen | Activity |

|---|---|---|

| 26a | Clostridioides difficile | Effective |

| 26b | MDR Enterococcus faecium | Effective |

These compounds exhibit promising activity against gastrointestinal pathogens while maintaining low permeability in human cell lines .

Case Study 1: Anticancer Effects

In a study evaluating the efficacy of oxadiazole derivatives against various cancer cell lines (MCF-7, HeLa), it was found that certain compounds exhibited significant cytotoxicity with IC50 values in the micromolar range. For instance:

Case Study 2: Antimicrobial Resistance

Research on modified oxadiazoles revealed unique resistance mechanisms in MRSA strains when exposed to these compounds. Notably, the derivatives did not induce resistance to other critical antibiotics like vancomycin or linezolid .

特性

IUPAC Name |

1,2,4-oxadiazol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-5-2-6-7-3/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINQZASTEZLOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。